2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring substituted with a chlorine atom and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 4-methoxybenzylamine in the presence of an acylating agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
- 2-[(5-CHLORO-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N-(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
What sets 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-(4-METHOXYBENZYL)ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a benzothiazole ring and a methoxybenzyl group allows for diverse interactions with biological targets and chemical reagents .
Properties
Molecular Formula |
C17H15ClN2O2S2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-22-13-5-2-11(3-6-13)9-19-16(21)10-23-17-20-14-8-12(18)4-7-15(14)24-17/h2-8H,9-10H2,1H3,(H,19,21) |
InChI Key |
HGAHSFOPBPTYPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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